Atorvastatin Dehydro Lactone

Overview

Description

Atorvastatin Dehydro Lactone is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels.

Mechanism of Action

Target of Action

Atorvastatin Dehydro Lactone primarily targets the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition decreases the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other important biomolecules. By inhibiting HMG-CoA reductase, Atorvastatin reduces the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction in LDL cholesterol levels, which is beneficial for patients with hypercholesterolemia .

Pharmacokinetics

Atorvastatin is extensively metabolized in both the gut and liver by oxidation, lactonisation, and glucuronidation . The metabolites are eliminated by biliary secretion and direct secretion from blood to the intestine . The main metabolite, 2-OH-atorvastatin, is pharmacologically active and significantly contributes to the inhibitory activity on HMG–CoA reductase .

Result of Action

The primary result of Atorvastatin’s action is a reduction in LDL cholesterol levels . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Additionally, some evidence has shown that statin use leads to a relative reduction in the number of major cardiovascular events .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For example, the pH can affect the stability of Atorvastatin, with the lactone form being less stable under both mildly acidic and basic conditions . Additionally, genetic polymorphisms can influence the pharmacokinetics of Atorvastatin, potentially affecting its efficacy and risk of side effects .

Biochemical Analysis

Biochemical Properties

Atorvastatin Dehydro Lactone interacts with various enzymes and proteins. It is a substrate for cytochrome P450 (CYP) 3A4, which is responsible for its metabolism . It also interacts with organic anion-transporting polypeptides (OATPs), which facilitate its cellular uptake .

Cellular Effects

This compound influences various cellular processes. It is known to affect cell function by influencing cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly cholesterol biosynthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its active form is involved in the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It undergoes pH-dependent hydroxy acid–lactone interconversion . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and transport proteins like OATPs . It also affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like OATPs for cellular uptake . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

Given its role in cholesterol synthesis, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Dehydro Lactone involves a multi-step process. One notable method is the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free mechanochemical methods, which are environmentally friendly and reduce the use of organic solvents .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Dehydro Lactone undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxy acids.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

Hydroxy acids: Formed through oxidation.

Reduced derivatives: Resulting from reduction reactions.

Substituted derivatives: Produced through substitution reactions.

Scientific Research Applications

Atorvastatin Dehydro Lactone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of atorvastatin and other statins.

Biology: Studied for its effects on cholesterol biosynthesis and enzyme inhibition.

Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Lovastatin: A naturally occurring statin with a similar mechanism of action.

Simvastatin: A semi-synthetic derivative of lovastatin.

Pravastatin: A hydrophilic statin with different pharmacokinetic properties.

Rosuvastatin: A synthetic statin with high potency and long half-life.

Uniqueness

Atorvastatin Dehydro Lactone is unique due to its specific structural features and its role as an intermediate in the synthesis of atorvastatin.

Properties

IUPAC Name |

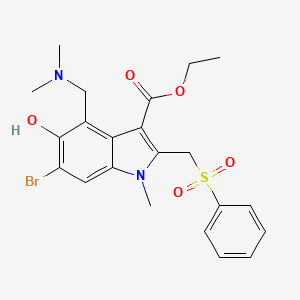

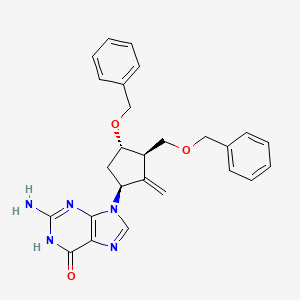

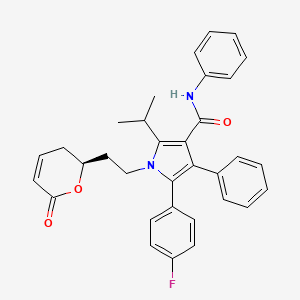

5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIXAUAZYJKKST-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

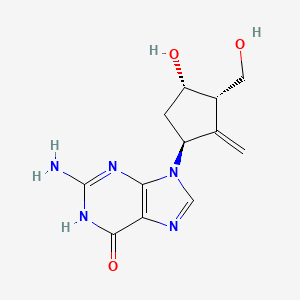

![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)